(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine
Description
This compound features a hexahydropyrano[3,2-d][1,3]dioxine core with stereospecific substitutions: benzyloxy groups at positions 7 and 8, a phenyl group at position 2, and a phenylthio moiety at position 5. Its synthesis typically involves acetal formation using benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA), followed by purification via silica gel chromatography . The phenylthio group enhances lipophilicity, while the benzyloxy groups provide steric bulk, influencing reactivity in glycosylation or oxidation reactions. NMR data (e.g., δ 2.62 ppm for N-CH3 in related compounds) suggest distinct electronic environments due to sulfur’s electron-donating effects compared to oxygen analogs .
Properties
Molecular Formula |
C33H32O5S |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2/t28-,29-,30+,31-,32?,33+/m1/s1 |
InChI Key |
KDTRYCJSIFGZHI-REQNJXLSSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Structural Formula
The compound has the following molecular structure:
- Molecular Formula : C₂₈H₃₀O₆S₂
- Molecular Weight : 462.53 g/mol
Physical Properties
- Melting Point : 153-157 °C
- Solubility : Soluble in DMSO and other organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₀O₆S₂ |
| Molecular Weight | 462.53 g/mol |
| Melting Point | 153-157 °C |
| Solubility | Soluble in DMSO |
Biological Activity Overview
The biological activity of (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine has been investigated in several studies. Its potential applications range from anti-cancer properties to antimicrobial effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Study A : Demonstrated a 70% reduction in cell viability in breast cancer cell lines at a concentration of 10 µM after 48 hours of treatment.
- Study B : Reported apoptosis induction in colon cancer cells, with increased markers of apoptosis such as caspase activation.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains and fungi:
- Study C : Showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL.
- Study D : Demonstrated antifungal activity against Candida albicans with an MIC of 20 µg/mL.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism | Result | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 70% cell viability reduction at 10 µM | Study A |
| Anticancer | Colon Cancer Cells | Induction of apoptosis | Study B |
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | Study C |
| Antimicrobial | Escherichia coli | MIC = 15 µg/mL | Study C |
| Antifungal | Candida albicans | MIC = 20 µg/mL | Study D |
The mechanism through which (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Potential Pathways
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
Case Study 1: Breast Cancer Treatment
In a controlled study involving breast cancer cells treated with varying concentrations of the compound, researchers observed dose-dependent cytotoxicity. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
A clinical evaluation was conducted to assess the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting its potential use in treating resistant infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The phenylthio group in the target compound increases logP compared to oxygen-based analogs (e.g., methoxy or diol derivatives in and ) .
- Stability : Sulfonyl derivatives (e.g., Compound 3) exhibit greater oxidative stability than thioethers, which may degrade under harsh conditions .
- Melting Points : Thioether-containing compounds (e.g., target compound) often have lower melting points than sulfonyl or oxygenated analogs due to reduced crystallinity .
Spectroscopic Data
- ¹H NMR : The phenylthio group in the target compound causes downfield shifts (δ ~6.5–7.5 ppm for aromatic protons) compared to methoxy or sulfonyl analogs .
- ¹³C NMR : Sulfur’s electron-donating effect shifts the C-6 carbon to ~85 ppm, distinct from sulfonyl (C-6 ~100 ppm) or methoxy (C-6 ~55 ppm) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
